(3R,5bS,6S,7aR,13bS,13cR,15aS)-2,3,5b,6,7,7a,8,13,13b,13c,14,15-dodecahydro-5b,6-dihydroxy-2,2,13b,13c-tetramethyl-4H-3,15a-epoxy-1-benzoxepino[6',7':6,7]indeno[1,2-b]indol-4-one
Overview
Description
14α-hydroxy Paspalinine is an indole diterpene fungal metabolite originally isolated from A. nomius. Dietary administration of 14α-hydroxy paspalinine (100 ppm) reduces weight gain of H. zea first instar larvae by 91%.
Scientific Research Applications
Anti-Insectan Activity
14α-hydroxy Paspalinine is an indole diterpene fungal metabolite originally isolated from A. nomius . It has been found to have significant anti-insectan activity. Specifically, dietary administration of 14α-hydroxy paspalinine (100 ppm) reduces weight gain of H. zea first instar larvae by 91% .
Pharmacological Applications
Paspalinine and its derivatives, which include 14α-hydroxy Paspalinine, demonstrate potent activity as potassium channel antagonists . This makes them potential lead compounds for the therapeutic treatment of neurological disorders and glaucoma .
Agricultural Applications
Paspalinine, a member of the paspalane-type indole diterpenoids, displays tremorgenic syndromes called “paspalum staggers” in livestock . This suggests that 14α-hydroxy Paspalinine could potentially be used in the agricultural industry to control livestock diseases.
Insecticidal Activity
Nodulisporic acid A, which is one of the most architecturally complex compounds among the nodulisporane-type congeners, is reported to exhibit potent insecticidal activity . Given the structural similarities between 14α-hydroxy Paspalinine and Nodulisporic acid A, it is possible that 14α-hydroxy Paspalinine may also have insecticidal properties.
Mitosis Inhibition
Several members of the indole diterpenoids family, which includes 14α-hydroxy Paspalinine, are known to exhibit significant biological activities such as mitosis inhibition . This suggests potential applications in cancer research and treatment.
Anti-MRSA Activity
Some members of the indole diterpenoids family have been found to exhibit anti-MRSA activity . Given the structural similarities, 14α-hydroxy Paspalinine could potentially be used in the development of new antibiotics to combat MRSA infections.
Mechanism of Action
Target of Action
14α-Hydroxy Paspalinine is a derivative of paspalinine and has been found to exhibit anti-insectan activity . The primary targets of this compound are insects, particularly the larvae of certain species .
Mode of Action
It is known that it interacts with its targets (insects) in a way that leads to a reduction in their weight gain . This suggests that the compound may interfere with the insects’ metabolic processes or development.
Biochemical Pathways
Given its anti-insectan activity, it is likely that it affects pathways related to insect growth and development .
Pharmacokinetics
It is known that the compound is a fungal metabolite originally isolated from aspergillus nomius . This suggests that it may be produced and metabolized within the fungal organism.
Result of Action
The primary result of the action of 14α-Hydroxy Paspalinine is a significant reduction in the weight gain of certain insect larvae . This indicates that the compound has a detrimental effect on the growth and development of these insects.
Action Environment
The action of 14α-Hydroxy Paspalinine is likely influenced by various environmental factors. For instance, the production of the compound by Aspergillus nomius may be affected by the conditions in which the fungus is grown . Additionally, the efficacy and stability of the compound may be influenced by factors such as temperature, pH, and the presence of other organisms.
properties
IUPAC Name |
(1S,4R,5S,16R,18S,19S,23R)-18,19-dihydroxy-4,5,24,24-tetramethyl-25,26-dioxa-7-azaheptacyclo[21.2.1.01,20.04,19.05,16.06,14.08,13]hexacosa-6(14),8,10,12,20-pentaen-22-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO5/c1-23(2)22-18(29)13-19-26(32-22,33-23)10-9-24(3)25(4)14(12-20(30)27(19,24)31)11-16-15-7-5-6-8-17(15)28-21(16)25/h5-8,13-14,20,22,28,30-31H,9-12H2,1-4H3/t14-,20+,22+,24-,25-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNHPMJVSUJKCKH-KCCNSQSLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(=O)C=C3C(O2)(O1)CCC4(C3(C(CC5C4(C6=C(C5)C7=CC=CC=C7N6)C)O)O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@]34C(=CC(=O)[C@H](O3)C(O4)(C)C)[C@@]1([C@H](C[C@@H]5[C@@]2(C6=C(C5)C7=CC=CC=C7N6)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
14|A-Hydroxy Paspalinine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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